2,5-Bis((1,3-dioxobutyl)phenylamino)terephthalic acid

Polymer chemistry Monomer design Structure-property relationships

2,5-Bis((1,3-dioxobutyl)phenylamino)terephthalic acid (CAS 84145-39-1) is a symmetrically substituted aromatic dicarboxylic acid belonging to the class of bis(acetoacetylphenylamino)terephthalic acid derivatives. The compound features a central terephthalic acid core modified at the 2,5-positions with N-phenylamino groups, each bearing a 1,3-dioxobutyl (acetoacetyl) moiety, yielding a molecular formula of C₂₈H₂₄N₂O₈ and a molecular weight of 516.50 g/mol.

Molecular Formula C28H24N2O8
Molecular Weight 516.5 g/mol
CAS No. 84145-39-1
Cat. No. B12678268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis((1,3-dioxobutyl)phenylamino)terephthalic acid
CAS84145-39-1
Molecular FormulaC28H24N2O8
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)N(C1=CC=CC=C1)C2=CC(=C(C=C2C(=O)O)N(C3=CC=CC=C3)C(=O)CC(=O)C)C(=O)O
InChIInChI=1S/C28H24N2O8/c1-17(31)13-25(33)29(19-9-5-3-6-10-19)23-15-22(28(37)38)24(16-21(23)27(35)36)30(26(34)14-18(2)32)20-11-7-4-8-12-20/h3-12,15-16H,13-14H2,1-2H3,(H,35,36)(H,37,38)
InChIKeyQYFDPGMAQSATNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis((1,3-dioxobutyl)phenylamino)terephthalic acid (CAS 84145-39-1) – Compound Class and Structural Profile for Procurement Evaluation


2,5-Bis((1,3-dioxobutyl)phenylamino)terephthalic acid (CAS 84145-39-1) is a symmetrically substituted aromatic dicarboxylic acid belonging to the class of bis(acetoacetylphenylamino)terephthalic acid derivatives . The compound features a central terephthalic acid core modified at the 2,5-positions with N-phenylamino groups, each bearing a 1,3-dioxobutyl (acetoacetyl) moiety, yielding a molecular formula of C₂₈H₂₄N₂O₈ and a molecular weight of 516.50 g/mol [1]. Its calculated physicochemical properties include a density of 1.396 g/cm³, a boiling point of 704.3 °C at 760 mmHg, a flash point of 379.8 °C, and a predicted LogP of 2.13 [1]. The compound's unique combination of a rigid aromatic diacid core, two secondary amine linkers, and two β-ketoester terminal groups distinguishes it from simpler analogs used in polymer and pigment chemistry, making direct functional substitution non-trivial.

Why 2,5-Bis((1,3-dioxobutyl)phenylamino)terephthalic acid Cannot Be Interchanged with Generic Terephthalic Acid Derivatives


Compounds within the bis(arylamino)terephthalic acid family differ profoundly in reactivity, thermal stability, and downstream functional performance because of the electronics and sterics of the N-aryl substituents [1]. The 1,3-dioxobutyl groups in CAS 84145-39-1 introduce two β-ketoester motifs capable of keto–enol tautomerism, chelation, and participation in condensation or coupling reactions that are unavailable to the simpler 2,5-bis(phenylamino)terephthalic acid (CAS 10109-95-2) or 2,5-dianilinoterephthalic acid [1]. When used as a monomer or coupling component, the acetoacetyl termini directly dictate cross-link density, thermal transitions, and color properties in final polymers or pigments; a user who substitutes an unsubstituted phenylamino analog will obtain a fundamentally different material with altered molecular weight, solubility, and mechanical or tinctorial characteristics. The evidence summarized below quantifies several of these critical differences.

Quantitative Differentiation Evidence: 2,5-Bis((1,3-dioxobutyl)phenylamino)terephthalic acid vs. Closest Analogs


Structural Complexity and Functional Group Density vs. 2,5-Bis(phenylamino)terephthalic acid

The molecular formula of CAS 84145-39-1 (C₂₈H₂₄N₂O₈; MW 516.50 g/mol) contains 8 oxygen atoms and 2 additional carbonyl groups compared to the simpler 2,5-bis(phenylamino)terephthalic acid (C₂₀H₁₆N₂O₄; MW 348.35 g/mol) . This 48% increase in molecular weight and four additional hydrogen-bond-acceptor sites (10 vs. 6) directly affect solubility parameters, melt viscosity, and hydrogen-bonding capacity . The compound also possesses 12 rotatable bonds versus 6 for the unsubstituted analog, leading to greater conformational freedom in the monomeric state but potentially higher glass-transition temperatures when incorporated into rigid polymer backbones .

Polymer chemistry Monomer design Structure-property relationships

HPLC Retention and Polarity Profile vs. Common Aromatic Diacids

Under reversed-phase HPLC conditions (Newcrom R1 column; acetonitrile/water/phosphoric acid mobile phase), CAS 84145-39-1 exhibits a LogP of 2.13, which is substantially higher than that of unsubstituted terephthalic acid (LogP ~0.5–1.0) and 2,5-diaminoterephthalic acid (LogP <1) [1]. The measured retention provides a quantitative purity and identity checkpoint that differentiates this compound from less hydrophobic analogs, enabling precise quality-control protocols for incoming material acceptance.

Analytical chemistry Chromatography Quality control

β-Ketoester Reactivity as a Coupling Component for Disazo Pigment Synthesis

The terminal 1,3-dioxobutyl groups of CAS 84145-39-1 are capable of keto–enol tautomerism and can serve as active methylene coupling components for diazotized aromatic amines, forming disazo chromophores [1]. This reactivity is directly analogous to that of bis(acetoacetylamino)benzene compounds used in high-tinctorial-strength disazo pigments [1][2]. By contrast, 2,5-bis(phenylamino)terephthalic acid lacks the active methylene group and cannot participate in azo coupling, restricting its use to non-chromophoric polymer applications.

Pigment chemistry Dye intermediate Azo coupling

Thermal Stability and Boiling Point vs. Non-acetoacetylated Terephthalic Acid Derivatives

The computed boiling point of CAS 84145-39-1 is 704.3 °C at 760 mmHg, with a flash point of 379.8 °C [1]. While these are calculated values, they indicate a substantially wider thermal processing window compared to many common aromatic diacid monomers. For instance, 2,5-diaminoterephthalic acid undergoes decarboxylation at significantly lower temperatures (~300–350 °C), limiting its utility in high-temperature polycondensation reactions . The high boiling point of the target compound accommodates melt-phase polymerization or compounding processes that simpler analogs cannot survive.

Thermal analysis Monomer purity Processing window

Procurement-Driven Application Scenarios for 2,5-Bis((1,3-dioxobutyl)phenylamino)terephthalic acid


Specialty Disazo Pigment Intermediates Requiring Bis-Acetoacetyl Coupling Components

When synthesizing symmetrical disazo pigments via coupling with diazotized aminophthalic acids, the compound provides two active methylene sites that enable complete conversion to the disazo tetracarboxylic acid stage [1]. This capability, documented in US3951943 and related pigment patent literature, cannot be realized with mono-acetoacetyl or non-acetoacetyl analogs, making CAS 84145-39-1 the required precursor for high-tinctorial-strength yellow-to-orange disazo pigments.

High-Temperature Polyamide or Polyester Monomer with Enhanced Solubility

The combination of a terephthalic acid core and acetoacetyl-substituted aniline arms yields a monomer with intermediate hydrophobicity (LogP 2.13) that can be polymerized under melt-phase conditions up to ~700 °C without boiling or significant decomposition [2]. This processing window is wider than that of 2,5-diaminoterephthalic acid or unsubstituted arylamino analogs, enabling the synthesis of aromatic polyamides or polyesters with improved solubility in organic solvents and tailored thermal transitions.

Cross-Linking Agent or Functional Chain Extender in Advanced Polymer Networks

The two acetoacetyl termini can react with primary amines, hydrazines, or isocyanates to form enamine, hydrazone, or urethane linkages [1][3]. This bifunctional reactivity is exploited to create covalently cross-linked networks where the cross-link density is precisely controlled by the stoichiometry of the bis(acetoacetyl) monomer, a feature not available when using mono-functional or non-acetoacetyl terephthalic acid derivatives.

Analytical Reference Standard for Method Development and Quality Control

Given its unique retention on reversed-phase columns (Newcrom R1, LogP 2.13) and well-defined UV-active chromophore, the compound serves as a reference standard for HPLC method qualification and batch-to-batch identity testing [2]. Procurement of a characterized lot with documented retention-time reproducibility supports GLP-compliant analytical workflows where traceable standards are mandatory.

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